2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDODBSSYDBRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 5 Tosyl 5h Pyrrolo 2,3 B Pyrazine and Analogous Derivatives
General Synthetic Strategies for Pyrrolo[2,3-b]pyrazine Scaffolds
The construction of the pyrrolo[2,3-b]pyrazine core, also known as 4,7-diazaindole, can be achieved through a variety of synthetic routes. researchgate.netnih.gov These methods are broadly categorized into cyclization and annulation reactions, direct functionalization of the pre-formed scaffold, and transition metal-catalyzed cross-coupling reactions.
Cyclization and annulation reactions are foundational to forming the bicyclic pyrrolo[2,3-b]pyrazine system. These methods typically involve building the pyrrole (B145914) ring onto an existing pyrazine (B50134) precursor or vice versa.
One prominent strategy involves the condensation of a diamine with a dicarbonyl compound or its equivalent. For instance, the regioselective reaction of 1-aryl-4-(phenylhydroxymethylidene)pyrrolidine-2,3,5-triones with 2,3-diaminopyridine (B105623) in the presence of an acid catalyst like TsOH leads to the formation of fused pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-one systems. clockss.org A similar condensation of polycarbonyl pyrrole derivatives with o-phenylenediamine (B120857) can yield pyrrolo[2,3-b]quinoxalines. clockss.org
Another approach is the annulation of a pyrrole ring onto a pyrazine. A facile method for synthesizing pyrrolo[2,3-b]pyrazines starts from halopyrazines, proceeding through a sequence of ylidene group installation followed by ring annulation. rsc.org A Sonogashira coupling of N-(3-Chloropyrazin-2-yl)-methanesulfonamide with various terminal acetylenes, followed by a base-induced heteroannulation, provides a direct route to 6-substituted-5H-pyrrolo[2,3-b]pyrazines. rsc.org
1,3-dipolar cycloaddition reactions also serve as a powerful tool. Mesoionic 1,3-oxazole-5-ones (münchnones), generated in situ, can react with acetylene (B1199291) dipolarophiles to form pyrrolo[1,2-b]pyridazine (B13699388) derivatives, an isomeric scaffold, after the elimination of carbon dioxide. nih.gov A convenient synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones has been developed through an acid-mediated cyclization of Ugi adducts to form dihydropyrazinones, followed by a gold(I)-catalyzed regioselective annulation. nih.govacs.org
Table 1: Selected Cyclization and Annulation Strategies for Pyrrolopyrazine and Analogous Scaffolds
| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| Condensation/Cyclization | 1-Aryl-4-(phenylhydroxymethylidene)pyrrolidine-2,3,5-triones, 2,3-diaminopyridine | Glacial AcOH, TsOH, heat | Fused Pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-ones | clockss.org |
| Annulation | Halopyrazines | Ylidene group installation, ring annulation | Pyrrolo[2,3-b]pyrazines | rsc.org |
| Sonogashira/Heteroannulation | N-(3-Chloropyrazin-2-yl)-methanesulfonamide, terminal acetylenes | Pd catalyst, base | 6-Substituted-5H-pyrrolo[2,3-b]pyrazines | rsc.org |
| 1,3-Dipolar Cycloaddition | 3(2H)pyridazinone acids, acetylenic dipolarophiles | Acetic anhydride (B1165640) (to form mesoionic intermediate) | Pyrrolo[1,2-b]pyridazines | nih.gov |
| Post-Ugi Cyclization/Annulation | Ugi adducts | TFA (cyclization), Au(I) catalyst (annulation) | Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones | nih.govacs.org |
Direct C-H functionalization offers an atom-economical approach to modify the pyrrolopyrazine scaffold without the need for pre-functionalized starting materials. researchgate.net These reactions often rely on transition metal catalysis to achieve high regioselectivity.
Palladium-catalyzed direct C-H arylation has been successfully applied to pyrrolo[2,3-d]pyrimidine derivatives, a related 7-deazapurine scaffold. nih.gov Using bidentate pyridine-pyridine ligands, C6-selective arylation with aryl iodides was achieved under mild conditions. nih.gov Similarly, palladium catalysis can be used for intramolecular direct C-H arylations to create complex fused systems containing the pyrrolo[2,3-d]pyrimidine core. thieme-connect.de
For the pyrrole ring itself, achieving β-selectivity in C-H arylation can be challenging as reactions typically favor the α-position. acs.org However, specific catalyst systems, such as those based on Iridium ([Ir(cod)₂]BF₄/PCy₃) or Rhodium, have been developed to favor the formation of β-arylated pyrroles. acs.org Radical-based methods also provide a means for direct functionalization. The use of alkylsulfinate salts can lead to the regioselective introduction of alkyl groups onto electron-deficient heteroarenes like pyrazines, with the regiochemistry being tunable by modifying reaction conditions such as solvent and pH. nih.gov
Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing and functionalizing the pyrrolopyrazine core. rsc.orgnih.gov Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Negishi couplings are widely employed. rsc.orgresearchgate.net
Chloropyrazines are excellent substrates for these reactions. rsc.org For example, Suzuki coupling of chloropyrazines with various boronic acids is a common method for C-C bond formation. researchgate.net Stille coupling, using organostannanes, has been used to synthesize pyrazine-terpyridine ligands via a double coupling reaction with 2,3-dichloropyrazine. rsc.orgrsc.org The Sonogashira reaction, which couples terminal alkynes with organic halides, is not only used for simple functionalization but also as part of a tandem sequence to build the pyrrole ring onto a pyrazine precursor. rsc.org
The Negishi reaction, which couples organozinc reagents with organic halides, is another versatile method. It has been used in the synthesis of trialkylpyrazines and in the coupling of 2-chloro-6-iodopyrazine (B3024086) with acetylenic zinc reagents. researchgate.net These reactions provide reliable pathways to elaborate the pyrrolopyrazine skeleton with a wide variety of substituents.
Table 2: Overview of Transition Metal-Catalyzed Reactions on Pyrazine Scaffolds
| Coupling Reaction | Substrates | Catalyst System (Example) | Product Type | Reference(s) |
|---|---|---|---|---|
| Suzuki-Miyaura | Chloropyrazines, Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | Arylpyrazines | researchgate.net |
| Stille | Stannylated pyrazines, Aroyl chlorides | Pd catalyst | Aroylpyrazines | rsc.org |
| Sonogashira | Chloropyrazines, Terminal alkynes | [Pd(allyl)Cl]₂/PPh₃ | Alkynylpyrazines | rsc.org |
| Negishi | Halopyrazines, Organozinc halides | Pd(dppf)Cl₂, Ni catalyst | Alkyl/Arylpyrazines | researchgate.net |
| Buchwald-Hartwig | Chloropyrrolopyridine, Secondary amines | Pd₂(dba)₃, ligand | Aminopyrrolopyridines | nih.gov |
Targeted Synthesis of 2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine and Related Halogenated Precursors
The synthesis of the title compound, this compound, and its halogenated analogs like the 2-bromo derivative, requires a multi-step approach that combines core formation with specific functionalization and protection steps. bldpharm.comnih.gov The tosyl group serves as a common protecting group for the pyrrole nitrogen, enhancing stability and modifying reactivity.
A key strategy for synthesizing halogenated and N-tosylated pyrrolo[2,3-b]pyrazines involves a sequence that first establishes the bicyclic core and then introduces the desired functional groups. A particularly relevant example is the synthesis of the analogous compound, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This synthesis can be achieved via a one-pot approach that begins with a precursor like 3-[(trimethylsilyl)ethynyl]-5-pyrazine-2-amine. The process involves cyclization to form the pyrrolopyrazine skeleton, which simultaneously introduces the bromine atom at the 2-position. This is followed by sulfonylation, where the pyrrole nitrogen is reacted with p-toluenesulfonyl chloride (TsCl) to install the tosyl protecting group. This sequence highlights an efficient method for assembling the core structure with the necessary halogen and protecting groups in place.
Another synthetic route involves building the pyrrole ring onto a pre-functionalized pyrazine. The synthesis of 6-substituted-5H-pyrrolo[2,3-b]pyrazines has been achieved by starting with N-(3-Chloropyrazin-2-yl)-methanesulfonamide. This precursor undergoes a Sonogashira coupling with a terminal alkyne, followed by a base-induced cyclization to form the pyrrole ring, yielding the fully formed, substituted scaffold. rsc.org
The introduction of halogens onto the pyrrolopyrazine scaffold can be achieved either by using halogenated starting materials or by direct halogenation of the formed heterocyclic system.
Using halogenated precursors is a common and effective strategy. Syntheses often start with chloropyrazines or bromopyrazines, incorporating the halogen into the final structure from the outset. rsc.orgrsc.org For example, 2-chloropyrazine, which can be prepared by the vapor-phase chlorination of pyrazine at high temperatures (300-600 °C), serves as a valuable starting material for further elaboration. google.com
Direct halogenation of the pyrrolopyrazine ring system is also a viable method. For the synthesis of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, the cyclization step itself can mediate the introduction of the bromine atom. For related heterocyclic systems like pyrrolo[1,2-a]quinoxalines, regioselective C3-bromination can be accomplished using reagents such as tetrabutylammonium (B224687) tribromide (TBATB). nih.gov This C3-brominated product can then undergo further transformations, such as Suzuki coupling, demonstrating the utility of halogenated intermediates. nih.gov The presence of a halogen, such as the chlorine atom in this compound, provides a reactive handle for subsequent cross-coupling reactions to introduce further diversity into the molecule. nih.gov
Sulfonylation for Tosyl Group Incorporation
The introduction of a tosyl (p-toluenesulfonyl) group onto the pyrrole nitrogen of the 5H-pyrrolo[2,3-b]pyrazine core is a crucial step in the synthesis of the target compound and its derivatives. This is typically achieved through a sulfonylation reaction. The tosyl group serves as a robust protecting group, which can stabilize reactive intermediates and modulate the electronic properties of the heterocyclic system.
A common and effective method for this transformation involves the reaction of the unprotected 5H-pyrrolo[2,3-b]pyrazine precursor with p-toluenesulfonyl chloride (TsCl). In a representative procedure for a closely related analogue, 2-bromo-5H-pyrrolo[2,3-b]pyrazine, the sulfonylation is conducted by adding p-toluenesulfonyl chloride (1.0–1.5 equivalents) to the substrate. The reaction is typically carried out at ambient temperature for a duration of 0.5 to 2 hours, often leading to a near-quantitative conversion to the desired N-tosylated product. The general conditions for this key transformation are summarized in the table below.
| Parameter | Condition | Reference |
|---|---|---|
| Reagent | p-Toluenesulfonyl chloride (TsCl) | |
| Stoichiometry | 1.0–1.5 equivalents | |
| Temperature | Ambient | |
| Reaction Time | 0.5–2 hours | |
| Conversion | Near-quantitative |
The use of a base, such as triethylamine (B128534) or pyridine, is common in tosylation reactions to neutralize the hydrochloric acid byproduct, although specific procedures for this scaffold may vary. organic-chemistry.org The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being typical. The tosyl group's electron-withdrawing nature can influence the reactivity of the pyrrolo[2,3-b]pyrazine ring system in subsequent synthetic steps.
Regioselectivity and Chemoselectivity Control in Pyrrolo[2,3-b]pyrazine Synthesis
The synthesis of substituted pyrrolo[2,3-b]pyrazines presents significant challenges in controlling regioselectivity and chemoselectivity due to the presence of multiple reactive sites on the heterocyclic core. Achieving the desired substitution pattern, such as in this compound, requires careful selection of reagents and reaction conditions.
Regioselectivity often arises during the construction of the fused ring system. For instance, in condensations involving 2,3-diaminopyridine to form related fused systems, the use of an acid catalyst like p-toluenesulfonic acid (TsOH) can direct the cyclization. clockss.org The acid can deactivate the more basic C-3 amine group through salt formation, allowing the C-2 amine group to react preferentially, thus leading to a single regioisomer. clockss.org
Chemoselectivity is crucial when performing reactions on a pre-formed pyrrolo[2,3-b]pyrazine scaffold that has multiple potential reaction sites, such as different halogenated positions. In the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines from a 2-iodo-4-chloropyrrolopyridine intermediate, a key challenge was the selective reaction at either the C-2 or C-4 position. nih.gov It was observed that the oxidative addition of palladium, the initial step in many cross-coupling reactions, occurred preferentially at the more reactive C-2 iodo-substituted position over the C-4 chloro-substituted position. nih.gov This inherent reactivity difference allows for chemoselective Suzuki-Miyaura cross-coupling at C-2, followed by a subsequent Buchwald-Hartwig amination at C-4. nih.gov This principle of leveraging the differential reactivity of C-X bonds (C-I > C-Br > C-Cl) is a cornerstone of synthetic strategy in this class of compounds.
The table below summarizes key strategies for controlling selectivity.
| Selectivity Type | Strategy | Example | Reference |
|---|---|---|---|
| Regioselectivity | Acid Catalysis | Use of TsOH to deactivate one amine group in a diamine precursor, directing cyclization. | clockss.org |
| Chemoselectivity | Differential Halogen Reactivity | Preferential Suzuki coupling at a C-I bond over a C-Cl bond on the same ring system. | nih.gov |
| Chemoselectivity | Protecting Groups | Installation of a tosyl group at N-5 to prevent side reactions at that position and modulate ring electronics. |
Optimization of Synthetic Pathways and Reaction Conditions for Enhanced Yield and Purity
Optimizing the synthesis of this compound is essential for its practical application, focusing on maximizing the reaction yield and ensuring the final product's purity. This involves fine-tuning various parameters of the synthetic route, from starting materials to the final work-up and purification procedures.
Reaction conditions for cross-coupling steps, which are frequently used to build the substituted pyrrolo[2,3-b]pyrazine core, are a primary focus of optimization. For example, in Suzuki-Miyaura couplings on related systems, parameters such as the choice of palladium catalyst, ligand, base, and solvent system are systematically varied to improve outcomes. nih.gov In one study, while a Pd(PPh₃)₄ catalyst was used, other systems involving ligands like RuPhos were also explored to enhance conversion and yield. nih.gov However, optimization can be complex, as changes can also lead to undesired side reactions, such as the reduction of a C-Cl bond. nih.gov Lowering the reaction temperature was found in one instance to increase the amount of a problematic impurity, highlighting the delicate balance required. nih.gov
Purification is another critical aspect of optimization. For the analogous 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, a specific purification protocol has been reported to achieve high purity (>98% by LC/MS) and a molar yield of 86.9%. The process involves quenching the crude reaction mixture in a dilute sodium bicarbonate solution, followed by filtration and recrystallization from a mixture of ethyl acetate (B1210297) and petroleum ether. This procedure effectively removes unreacted starting materials and byproducts.
The table below outlines key optimization parameters and their observed effects.
| Parameter | Method of Optimization | Observed Outcome | Reference |
|---|---|---|---|
| Catalyst System | Screening of various Pd catalysts and ligands (e.g., Pd(PPh₃)₄, Pd(OAc)₂/RuPhos). | Highest conversion and yield obtained with Pd(OAc)₂/RuPhos in one case, but side reactions like reduction were also noted. | nih.gov |
| Temperature | Varying the reaction temperature for cross-coupling reactions. | Lowering temperature from 100 °C to 80 °C sometimes increased the formation of impurities. | nih.gov |
| Purification | Developing a specific work-up and recrystallization protocol. | Quenching with NaHCO₃ and recrystallizing from ethyl acetate/petroleum ether yielded the product with >98% purity. |
The Role of the Tosyl Protecting Group in Pyrrolo 2,3 B Pyrazine Chemistry
Strategies for Nitrogen Protection within Pyrrole-Fused Heterocycles
The pyrrole (B145914) nitrogen in fused heterocyclic systems like pyrrolo[2,3-b]pyrazines possesses an electron-rich character. This inherent reactivity can lead to undesirable side reactions, such as oxidation or uncontrolled electrophilic attack, during synthetic transformations. hyphadiscovery.comnih.gov Consequently, protection of the pyrrole nitrogen is a crucial step to temper its reactivity and guide the desired chemical modifications. nih.gov
A variety of protecting groups have been developed for this purpose, each with distinct properties influencing their selection for a particular synthetic route. These groups can be broadly categorized based on their chemical nature, such as sulfonyl, alkoxycarbonyl, acyl, and alkyl groups. nih.govacs.orgnih.gov The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its eventual removal.
N-sulfonyl groups, particularly the tosyl group, are frequently employed due to their robust nature and significant impact on the electronic properties of the pyrrole ring. nih.gov Unlike N-alkoxycarbonyl groups such as tert-butyloxycarbonyl (Boc), the tosyl group is strongly electron-withdrawing, which substantially deactivates the pyrrole ring, enhancing its stability towards oxidative degradation and certain electrophilic reagents. nih.govacs.org
{
"headers": [
{"text": "Protecting Group Class"},
{"text": "Example(s)"},
{"text": "Key Characteristics"},
{"text": "Primary Application Context"}
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"rows": [
[
{"text": "Sulfonyl"},
{"text": "Tosyl (Ts), Benzenesulfonyl (Bs)"},
{"text": "Strongly electron-withdrawing; high stability to acidic and many oxidative/reductive conditions."},
{"text": "Deactivation of the pyrrole ring to guide functionalization elsewhere or prevent decomposition."}
],
[
{"text": "Alkoxycarbonyl"},
{"text": "tert-butyloxycarbonyl (Boc), Carboxybenzyl (Cbz)"},
{"text": "Moderately electron-withdrawing; removable under specific acidic (Boc) or hydrogenolysis (Cbz) conditions.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEOQ9ldHHkr_SnlhSrye4stcBP1-YJsdZS1_yWGdgstleipKRspoZL0CC-pD-4SmFHmN6IuxHjerWkdUMTswISioBizx56cqTgnaq8DCiVG-miZh6HiFRhL7p-EHkLWpMa318j1pDhKDAhV-M%3D)]"},
{"text": "Used when milder deprotection conditions are required."}
],
[
{"text": "Acyl"},
{"text": "Acetyl (Ac)"},
{"text": "Electron-withdrawing; cleaved by hydrolysis."},
{"text": "Less common for pyrroles due to potential reactivity issues but used in some contexts.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF91H0hanvkidsmufQXTsrwTW_FF2-JARXeLbEj_xqOxz304WyXJYNSGdQ5b8cOTYqVNaO7RoUwlMwEdxlNRvPr2zC4uXbYJPq6UTGWbIMCutjPgHjQM-Oxgx39EulibPlVg_4YzXAQ0VRq1jZj)]"}
],
[
{"text": "Alkyl/Aryl"},
{"text": "Benzyl (Bn), p-Methoxybenzyl (PMB)"},
{"text": "Generally stable; removed by hydrogenolysis or strong acid."},
{"text": "Offers steric hindrance and stability, but removal can be harsh."}
]
]
}
Impact of the Tosyl Group on Compound Reactivity and Subsequent Functionalization
The introduction of a tosyl group at the N5-position of the 5H-pyrrolo[2,3-b]pyrazine core profoundly alters the molecule's reactivity. The primary effect stems from the powerful electron-withdrawing nature of the sulfonyl moiety, which significantly reduces the electron density of the fused pyrrole ring.
This electronic modification has several important consequences for subsequent functionalization steps:
Deactivation towards Electrophilic Aromatic Substitution: The tosylated pyrrole ring is substantially less susceptible to attack by electrophiles compared to its unprotected counterpart. This deactivation prevents unwanted side reactions on the pyrrole portion of the molecule while other synthetic operations are performed on the pyrazine (B50134) ring or its substituents.
Enhanced Acidity of C-H Bonds: The electron-withdrawing effect of the tosyl group increases the acidity of the C-H bonds on the pyrrole ring, facilitating deprotonation (metallation) at these positions. This allows for directed ortho-metallation or other lithiation-based strategies to introduce substituents at specific sites, which would be difficult to achieve with the unprotected, electron-rich pyrrole.
Regiocontrol of Synthesis: By protecting the pyrrole nitrogen, the tosyl group channels the reactivity towards other positions. For instance, in the synthesis of kinase inhibitors, the presence of the N-tosyl group allows for selective halogenation at the C2 position of the pyrrolo[2,3-b]pyrazine skeleton, leading to key intermediates like 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine. This intermediate can then undergo further palladium-catalyzed cross-coupling reactions.
{
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{"text": "Reaction Type"},
{"text": "Effect of N-Tosyl Group"},
{"text": "Outcome"},
{"text": "Example Reaction"}
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{"text": "Electrophilic Substitution"},
{"text": "Strong deactivation of the pyrrole ring."},
{"text": "Inhibits reactions like Friedel-Crafts acylation or nitration on the pyrrole moiety."},
{"text": "Acylation of N-tosylpyrrole requires potent activators like trifluoroacetic anhydride (B1165640).[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGwNXn9_yyAivc3yNLt9tWBJTSaiXN0vx91wUn07-aEgHGBAm0bDwVy9FCa5k4DyMK9W84_UMYovkY-DB6QLDXESS_eVr3EYTmaGZIL4XlnLvc81HwOujahkZ-eKlKxmx58Pyddh4GzbdJ5yg%3D%3D)]"}
],
[
{"text": "Metallation (e.g., Lithiation)"},
{"text": "Increases acidity of pyrrole C-H protons."},
{"text": "Facilitates regioselective deprotonation and subsequent reaction with electrophiles."},
{"text": "Directed lithiation at C6 followed by quenching with an electrophile."}
],
[
{"text": "Nucleophilic Substitution"},
{"text": "Stabilizes the heterocyclic core."},
{"text": "Allows for nucleophilic substitution reactions on the pyrazine ring without compromising the pyrrole ring."},
{"text": "Substitution of a leaving group on the pyrazine ring."}
],
[
{"text": "Halogenation"},
{"text": "Directs regioselectivity."},
{"text": "Enables selective halogenation at positions like C2.[ (https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdskasjG75UxuwUkqIgjkn5oxFThUwdHwhjgT9DVEUnyLIqF0CfSKGi3dj5o3wJuEO20HvT66VfNPiR97NQiWAq1W6ApZyIWMmLtMGudrHM4DD15CYVj31C41q5HCdiMlzkS0t)]"},
{"text": "Bromination to form 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine."}
]
]
}
Methodologies for Cleavage and Removal of the Tosyl Protecting Group
While the stability of the tosyl group is advantageous during multi-step synthesis, its efficient removal is essential to yield the final, unprotected target molecule. The cleavage of the N-S bond in N-tosylamides requires specific conditions, as it is resistant to many standard deprotection protocols. A variety of methods have been established, ranging from harsh to mild conditions, allowing for compatibility with a range of other functional groups that may be present in the molecule.
{
"headers": [
{"text": "Method"},
{"text": "Reagents and Conditions"},
{"text": "Mechanism Type"},
{"text": "Notes"}
],
"rows": [
[
{"text": "Reductive Cleavage"},
{"text": "Sodium in liquid ammonia (B1221849) (Na/NH₃); Samarium diiodide (SmI₂); Sodium naphthalenide.[ scispace.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSQpNlWeh80NwfEZEZ0rVbN6VI1eoGFthBlAB-p7L8rSxdayLfbpc4R67c_1Bv4q_Bpqq9Ti4Ac5jUZ9TSB9iSSD8oF4LJtfBQHkO9lqYmIO4D15ufikftvEzsVYIxptsRGdC4748FC6N9NQZPYiNhDSiPDnavzPZjgInfR_kqjUKXLEec7VQylaWlNaQiDyyLlbr3fTzigq8Ir84%3D)][ organic-chemistry.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqZSJ0uV3Uz8kVLdMYRrhTgeVNsy_e9kqYXoCQOQoUJZGvowRaAGJs8VXGUm0CCraeTHrRM_rxCpTng4oJ9vSxo8RfnvQUBQRy5k4xRYwEjsPPp2Yb1uUhZdZJeFRanziZ47ydZyxzK2k7qJic8FxjT3QzfzYmcacHKEI3OOQtNegQX8U1KvTSi_8W)]"},
{"text": "Reductive"},
{"text": "Highly effective but harsh conditions that can reduce other functional groups. SmI₂ offers a milder alternative.[ organic-chemistry.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqZSJ0uV3Uz8kVLdMYRrhTgeVNsy_e9kqYXoCQOQoUJZGvowRaAGJs8VXGUm0CCraeTHrRM_rxCpTng4oJ9vSxo8RfnvQUBQRy5k4xRYwEjsPPp2Yb1uUhZdZJeFRanziZ47ydZyxzK2k7qJic8FxjT3QzfzYmcacHKEI3OOQtNegQX8U1KvTSi_8W)]"}
],
[
{"text": "Basic Hydrolysis"},
{"text": "Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) at elevated temperatures."},
{"text": "Hydrolytic"},
{"text": "Requires forcing conditions; may not be suitable for base-sensitive molecules."}
],
[
{"text": "Acidic Cleavage"},
{"text": "Concentrated hydrobromic acid (HBr) in acetic acid; Hydrogen fluoride (B91410) (HF).[ scispace.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSQpNlWeh80NwfEZEZ0rVbN6VI1eoGFthBlAB-p7L8rSxdayLfbpc4R67c_1Bv4q_Bpqq9Ti4Ac5jUZ9TSB9iSSD8oF4LJtfBQHkO9lqYmIO4D15ufikftvEzsVYIxptsRGdC4748FC6N9NQZPYiNhDSiPDnavzPZjgInfR_kqjUKXLEec7VQylaWlNaQiDyyLlbr3fTzigq8Ir84%3D)]"},
{"text": "Acidolytic"},
{"text": "Very harsh conditions. HF requires specialized equipment.[ scispace.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSQpNlWeh80NwfEZEZ0rVbN6VI1eoGFthBlAB-p7L8rSxdayLfbpc4R67c_1Bv4q_Bpqq9Ti4Ac5jUZ9TSB9iSSD8oF4LJtfBQHkO9lqYmIO4D15ufikftvEzsVYIxptsRGdC4748FC6N9NQZPYiNhDSiPDnavzPZjgInfR_kqjUKXLEec7VQylaWlNaQiDyyLlbr3fTzigq8Ir84%3D)]"}
],
[
{"text": "Mild, Neutral Cleavage"},
{"text": "Magnesium in methanol; Trifluoroacetic anhydride and pyridine.[ scispace.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSQpNlWeh80NwfEZEZ0rVbN6VI1eoGFthBlAB-p7L8rSxdayLfbpc4R67c_1Bv4q_Bpqq9Ti4Ac5jUZ9TSB9iSSD8oF4LJtfBQHkO9lqYmIO4D15ufikftvEzsVYIxptsRGdC4748FC6N9NQZPYiNhDSiPDnavzPZjgInfR_kqjUKXLEec7VQylaWlNaQiDyyLlbr3fTzigq8Ir84%3D)]"},
{"text": "Reductive/Nucleophilic"},
{"text": "Offers greater functional group tolerance. The use of carboxylic anhydrides is reported to be a mild method for NIm-tosyl removal.[ scispace.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGSQpNlWeh80NwfEZEZ0rVbN6VI1eoGFthBlAB-p7L8rSxdayLfbpc4R67c_1Bv4q_Bpqq9Ti4Ac5jUZ9TSB9iSSD8oF4LJtfBQHkO9lqYmIO4D15ufikftvEzsVYIxptsRGdC4748FC6N9NQZPYiNhDSiPDnavzPZjgInfR_kqjUKXLEec7VQylaWlNaQiDyyLlbr3fTzigq8Ir84%3D)]"}
],
[
{"text": "Photocleavage"},
{"text": "UV irradiation in the presence of an organophotocatalyst (e.g., thioureas) and a reducing agent.[ organic-chemistry.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqZSJ0uV3Uz8kVLdMYRrhTgeVNsy_e9kqYXoCQOQoUJZGvowRaAGJs8VXGUm0CCraeTHrRM_rxCpTng4oJ9vSxo8RfnvQUBQRy5k4xRYwEjsPPp2Yb1uUhZdZJeFRanziZ47ydZyxzK2k7qJic8FxjT3QzfzYmcacHKEI3OOQtNegQX8U1KvTSi_8W)]"},
{"text": "Photoredox"},
{"text": "A modern, mild method that proceeds under neutral conditions and tolerates various functional groups.[ organic-chemistry.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqZSJ0uV3Uz8kVLdMYRrhTgeVNsy_e9kqYXoCQOQoUJZGvowRaAGJs8VXGUm0CCraeTHrRM_rxCpTng4oJ9vSxo8RfnvQUBQRy5k4xRYwEjsPPp2Yb1uUhZdZJeFRanziZ47ydZyxzK2k7qJic8FxjT3QzfzYmcacHKEI3OOQtNegQX8U1KvTSi_8W)]"}
]
]
}
Functionalization and Derivatization Strategies for 2 Chloro 5 Tosyl 5h Pyrrolo 2,3 B Pyrazine Analogues
Cross-Coupling Reactions at Halogenated Positions (e.g., C-2, C-7)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents onto the pyrrolo[2,3-b]pyrazine nucleus. The chlorine atom at the C-2 position of 2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, and potentially other halogenated positions like C-7, serve as versatile handles for such transformations. While the chloro- a substrate is generally less reactive than its bromo- or iodo- counterparts, modern catalyst systems have been developed to effectively activate C-Cl bonds. For the purpose of this discussion, reaction conditions and outcomes may also draw upon the closely related and often more reactive 2-bromo analogue.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically between an organohalide and an organoboron compound. For the this compound scaffold, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C-2 position, which is a common strategy in the design of kinase inhibitors to probe interactions within the ATP-binding site.
The reaction generally involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane or toluene with water. The choice of ligand is critical, especially for less reactive aryl chlorides, with bulky, electron-rich phosphine ligands often providing superior results.
Below is a representative table of Suzuki-Miyaura coupling reactions with a 2-halo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine substrate.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | ~80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | ~75-85 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | ~70-80 |
Note: Yields are approximate and based on typical outcomes for similar heterocyclic systems. Actual yields may vary based on the specific halide (Cl vs. Br) and precise reaction conditions.
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for extending the molecular framework and introducing linear, rigid alkynyl moieties. These groups can act as linkers to other pharmacophores or probe deep channels within a protein's active site.
A typical Sonogashira reaction employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI), in the presence of an amine base such as triethylamine (B128534) or diisopropylethylamine, which also often serves as the solvent. Copper-free variations have also been developed to avoid potential issues with homocoupling of the alkyne.
The following table illustrates typical conditions for Sonogashira coupling on a 2-halo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | ~80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (4) | CuI (6) | DIPEA | DMF | ~75-85 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | MeCN | ~70-80 |
| 4 | 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (6) | Piperidine | Toluene | ~80-90 |
Note: Yields are representative for aryl halides in Sonogashira couplings. The TMS-protected alkyne in entry 2 can be deprotected post-coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between an aryl halide and an amine. This transformation is of immense importance in pharmaceutical chemistry, as the introduction of amino groups is a key step in the synthesis of a vast number of biologically active molecules. The reaction allows for the installation of primary and secondary amines, as well as amides and other nitrogen nucleophiles, at the C-2 position.
This reaction requires a palladium precatalyst, a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). The choice of ligand and base is crucial and often needs to be optimized for specific substrate combinations. nih.govbldpharm.com
A summary of representative Buchwald-Hartwig amination reactions is provided below.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | ~85-95 |
| 2 | Aniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | ~70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | ~75-85 |
| 4 | Piperidine | Pd(OAc)₂ (3) | Xantphos (6) | NaOt-Bu | DME | ~80-90 |
Note: Yields are generalized from Buchwald-Hartwig reactions on heteroaryl halides.
Strategic Modification of the Pyrrolo[2,3-b]pyrazine Core
Beyond functionalization at the C-2 position, strategic modifications of the entire pyrrolo[2,3-b]pyrazine core are essential for developing novel analogues. The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a promising starting point for the development of various kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFR). mdpi.comnih.gov
One key strategy involves the initial choice of substituted pyrazine (B50134) or pyrrole (B145914) precursors before the ring-closing reaction that forms the bicyclic system. This allows for the introduction of substituents at positions that are not easily functionalized post-cyclization.
Furthermore, reactions can be performed on the pyrazine ring of the intact core. For instance, selective halogenation at the C-7 position can provide a second handle for orthogonal cross-coupling reactions, enabling the synthesis of di-substituted analogues. The N-5 tosyl group can also be removed under appropriate conditions (e.g., hydrolysis) and replaced with other sulfonyl groups or alkyl chains to modulate solubility, metabolic stability, and target engagement. mdpi.com Research has shown that changing the core scaffold, for example from a 1H-pyrazolo[4,3-b]pyridine to a 5H-pyrrolo[2,3-b]pyrazine, can significantly enhance binding activity against certain kinases like FGFR1. nih.gov
Introduction of Diverse Chemical Moieties for Structure-Activity Relationship (SAR) Investigations
Systematic derivatization of the this compound intermediate is a powerful approach for conducting detailed Structure-Activity Relationship (SAR) studies. The goal of SAR is to understand how different chemical groups at various positions on the scaffold influence biological activity, selectivity, and pharmacokinetic properties. nih.gov
For kinase inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine core, SAR investigations have revealed several key insights:
C-2 Position: Substituents at this position often project into the ATP-binding site. The introduction of various aryl, heteroaryl, alkynyl, and amino groups via the cross-coupling reactions described above allows for the optimization of interactions with key amino acid residues. For example, specific substituted phenyl or pyrazolyl groups at C-2 can form crucial hydrogen bonds or van der Waals interactions.
C-7 Position: Functionalization at this position, often with small alkyl or aryl groups, can be used to fine-tune potency and selectivity. In the context of FGFR inhibitors, moieties at this position can extend towards the solvent-exposed region of the ATP pocket.
The table below summarizes SAR findings from a study on 5H-pyrrolo[2,3-b]pyrazine-based FGFR inhibitors, illustrating how modifications at different positions impact inhibitory activity. nih.gov
| Position Modified | Moiety Introduced | Observation on FGFR1 Inhibitory Activity |
| C-2 | Small N-heterocycles (e.g., pyrazole, imidazole) | Generally potent; substitution on the heterocycle is critical for optimizing activity. |
| C-2 | Substituted Phenyl Rings | Activity is highly dependent on the substitution pattern (e.g., methoxy, halo). |
| N-5 | Various Aryl/Heteroaryl Sulfonyl Groups | The nature of the sulfonyl group significantly modulates potency and selectivity. |
| C-7 | Alkynyl groups via Sonogashira coupling | Can lead to highly potent irreversible inhibitors, particularly when coupled with an acrylamide warhead. |
These systematic explorations, enabled by the versatile chemistry of intermediates like this compound, are fundamental to the rational design of next-generation kinase inhibitors. mdpi.comnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of Pyrrolo 2,3 B Pyrazine Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural map can be assembled.
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is expected to reveal distinct signals corresponding to the protons on the pyrrolopyrazine core and the tosyl group. Based on the analysis of related structures, the anticipated chemical shifts (δ) are outlined below. The aromatic protons of the pyrrolo[2,3-b]pyrazine system and the tosyl group typically resonate in the downfield region (7.0-9.0 ppm) due to the deshielding effects of the aromatic rings and electron-withdrawing groups. The methyl protons of the tosyl group will appear as a singlet in the upfield region, typically around 2.4 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show signals for the two carbons of the pyrrole (B145914) ring, the two carbons of the pyrazine (B50134) ring, and the four distinct carbons of the p-toluenesulfonyl (tosyl) group, in addition to the methyl carbon. The presence of the electron-withdrawing tosyl group and the electronegative chlorine atom significantly influences the chemical shifts. Carbons directly attached to nitrogen or chlorine atoms are expected to be shifted downfield. For instance, studies on N-tosyl pyrrole show that the symmetry of the molecule can reduce the number of observed signals. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| H-3 | ~8.40 (s) | - | Singlet, on the pyrazine ring. |
| H-6 | ~6.80 (d) | ~110-115 | Doublet, coupled to H-7. |
| H-7 | ~7.90 (d) | ~120-125 | Doublet, coupled to H-6. |
| Tosyl-H (ortho to SO₂) | ~7.85 (d) | ~128-130 | Doublet, part of AA'BB' system. |
| Tosyl-H (meta to SO₂) | ~7.35 (d) | ~130-132 | Doublet, part of AA'BB' system. |
| Tosyl-CH₃ | ~2.45 (s) | ~21-22 | Singlet. |
| C-2 | - | ~148-152 | Quaternary carbon, attached to Chlorine. |
| C-3a | - | ~135-140 | Quaternary carbon, ring junction. |
| C-7a | - | ~145-150 | Quaternary carbon, ring junction. |
| Tosyl-C (ipso) | - | ~134-138 | Quaternary carbon, attached to SO₂. |
| Tosyl-C (para) | - | ~145-148 | Quaternary carbon, attached to CH₃. |
Note: These are predicted values based on analogous structures and general chemical shift principles. Actual experimental values may vary.
2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show a clear correlation between the H-6 and H-7 protons on the pyrrole ring, and between the ortho and meta protons on the tosyl group's aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the ¹H signals for H-3, H-6, and H-7 to their respective ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. It is vital for identifying the connectivity across quaternary carbons. Key HMBC correlations would include:
H-3 correlating to C-7a and C-2.
H-6 correlating to C-7a and C-3a.
H-7 correlating to C-3a.
Tosyl protons correlating to the ipso-carbon (C-S) and the pyrrole nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for confirming the regiochemistry of the tosyl group, which would show a NOE between the ortho protons of the tosyl ring and the H-6 proton of the pyrrole ring.
Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis
MS is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.
HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound, the molecular formula is C₁₃H₁₀ClN₃O₂S. HRMS would confirm this by providing a measured mass that matches the calculated exact mass. The presence of chlorine and sulfur would be evident from their characteristic isotopic patterns.
Interactive Data Table: HRMS Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀ClN₃O₂S | |
| Molecular Weight | 307.76 g/mol | |
| Calculated Exact Mass | 307.0158 (for ³⁵Cl) / 309.0129 (for ³⁷Cl) |
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to assess the purity of the compound and to obtain its mass spectrum. For this compound, a reverse-phase LC method would likely be employed, and the mass spectrometer would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 308. The characteristic isotopic signature of a single chlorine atom (an M+2 peak with roughly one-third the intensity of the M peak) would be a key diagnostic feature.
Common fragmentation pathways observed in the mass spectrum of tosylated heterocyclic compounds involve the cleavage of the nitrogen-sulfur bond. libretexts.orgwhitman.edu The primary fragmentation would likely be the loss of the tosyl group (C₇H₇SO₂) or the p-toluenesulfonyl radical, leading to a significant fragment ion corresponding to the 2-chloro-5H-pyrrolo[2,3-b]pyrazine core.
Predicted Fragmentation Pattern:
[M+H]⁺: m/z 308
[M - C₇H₇SO₂ + H]⁺: m/z 153 (loss of tosyl group)
[C₇H₇]⁺: m/z 91 (tropyllium ion from the tosyl group)
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probes
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic system of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, characteristic absorption bands would confirm the presence of the sulfonyl group and the aromatic systems. Recent studies on related heterocyclic compounds have used FT-IR to identify key vibrational modes. nih.gov
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretching | Aromatic rings |
| ~1600, ~1475 | C=C and C=N stretching | Aromatic rings |
| ~1370, ~1175 | Asymmetric & Symmetric SO₂ stretching | Sulfonyl (SO₂) |
| ~1100-1000 | C-N stretching | Pyrrole/Pyrazine ring |
| ~815 | C-H out-of-plane bending (para-disubstituted) | Tosyl ring |
| ~750-700 | C-Cl stretching | Chloro group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of the 5H-pyrrolo[2,3-b]pyrazine core is a strong chromophore. The spectrum is expected to show multiple absorption bands corresponding to π → π* and n → π* transitions. The attachment of the tosyl group can modulate the positions and intensities of these absorptions. Theoretical and experimental studies on similar heterocyclic systems, such as pyrido[2,3-b]pyrazines, have been used to analyze their electronic transitions. nih.govrsc.org The UV-Vis spectrum would be a characteristic fingerprint for the electronic structure of the molecule.
X-ray Crystallography for Definitive Three-Dimensional Structural Determination
X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional structure of crystalline solids at an atomic level. This powerful analytical technique has been pivotal in elucidating the precise molecular architecture of pyrrolo[2,3-b]pyrazine analogues, providing invaluable insights into their conformation, stereochemistry, and intermolecular interactions. Although specific crystallographic data for this compound is not publicly available, analysis of closely related structures offers a detailed understanding of the core scaffold and the influence of various substituents.
Detailed structural analysis of analogues is crucial in the field of medicinal chemistry, particularly in structure-based drug design. For instance, the development of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as fibroblast growth factor receptor (FGFR) kinase inhibitors was significantly guided by co-crystal structures. mdpi.comnih.govresearchgate.net This approach allows for the rational design of more potent and selective inhibitors.
To illustrate the power of X-ray crystallography in this context, the following sections detail the crystallographic data of representative pyrrolo[2,3-b]pyrazine analogues.
Crystallographic Data of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine
Below is a table summarizing the key identifiers for this analogue.
| Identifier | Value |
| IUPAC Name | 2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine nih.gov |
| CAS Number | 1201186-54-0 nih.gov |
| Molecular Formula | C₁₃H₁₀BrN₃O₂S nih.gov |
| Molecular Weight | 352.21 g/mol nih.gov |
| InChIKey | UMZKBENCNNDLRF-UHFFFAOYSA-N sigmaaldrich.com |
This table is interactive. Click on the headers to sort the data.
The tosyl group at the 5-position of the pyrrole nitrogen is a common protecting group and its orientation significantly influences the crystalline structure. X-ray analysis would reveal the dihedral angle between the pyrrolo[2,3-b]pyrazine core and the phenyl ring of the tosyl group, a critical parameter for understanding potential steric hindrance and intermolecular interactions, such as π-π stacking.
Structural Insights from other Pyrrolo[2,3-b]pyrazine Derivatives
Further understanding of the pyrrolo[2,3-b]pyrazine scaffold can be gained from the crystallographic studies of other derivatives. For example, the synthesis and structural elucidation of various substituted 5H-pyrrolo[2,3-b]pyrazines have been reported in the context of their potential as kinase inhibitors. mdpi.com These studies consistently show a planar pyrrolo[2,3-b]pyrazine ring system.
The table below presents information for other relevant analogues.
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
| 7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | N/A | C₁₃H₉BrClN₃O₂S bldpharm.com | Additional bromo-substituent on the pyrrole ring. |
| tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate | 1201187-44-1 | C₁₈H₂₁N₅O₄S chemicalbook.com | A bulky carbamate (B1207046) group at the 2-position. |
| 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid | 1201630-75-2 | C₁₄H₁₁N₃O₄S biosynth.com | A carboxylic acid group at the 2-position. |
| 2-fluoro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine | N/A | C₁₃H₁₀FN₃O₂S pipzine-chem.com | A fluoro-substituent at the 2-position. |
This table is interactive. Click on the headers to sort the data.
The definitive three-dimensional structure of this compound, once determined through single-crystal X-ray diffraction, would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would confirm the planarity of the fused heterocyclic system and the orientation of the tosyl and chloro substituents. Furthermore, the analysis of the crystal packing would reveal any intermolecular hydrogen bonds or other non-covalent interactions that stabilize the crystal lattice. Such detailed structural information is paramount for computational modeling, understanding structure-activity relationships (SAR), and the rational design of new compounds with desired biological activities.
Computational and Theoretical Chemistry Studies on Pyrrolo 2,3 B Pyrazine Systems
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is particularly crucial in drug discovery for predicting the interaction between a ligand and its protein target. For the 5H-pyrrolo[2,3-b]pyrazine scaffold, which is known for its kinase inhibitory activity, molecular docking simulations are instrumental in elucidating the binding modes within the ATP-binding site of various kinases. nih.gov
In studies of related pyrrolo[2,3-b]pyridine derivatives as phosphodiesterase 4B (PDE4B) inhibitors, molecular modeling, including docking, has been used to visualize and understand how these compounds interact with the enzyme's active site. Similarly, docking studies on 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives have helped to identify them as nonintercalative topoisomerase II catalytic inhibitors by predicting their binding at the ATP-binding site. youtube.com For 2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, docking simulations would be employed to predict its binding affinity and selectivity towards various kinases or other biological targets. The tosyl group, being bulky, would significantly influence the binding orientation and interactions within a receptor pocket. The chloro substituent at the 2-position can also form specific halogen bonds or other interactions that contribute to the binding affinity.
A hypothetical docking study of this compound into a generic kinase ATP-binding site would likely reveal key interactions. The pyrrolopyrazine core would be expected to form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The tosyl group could occupy a hydrophobic pocket, while the chlorine atom might interact with specific residues, enhancing selectivity.
Table 1: Potential Interactions of this compound in a Kinase Binding Site (Hypothetical)
| Moiety of Ligand | Potential Interacting Residue Type | Type of Interaction |
| Pyrrolo[2,3-b]pyrazine Core | Hinge Region Amino Acids (e.g., Alanine, Cysteine) | Hydrogen Bonding |
| Tosyl Group | Hydrophobic Pocket Residues (e.g., Leucine, Valine) | Hydrophobic Interactions |
| Chlorine Atom | Polar or Electrophilic Residues | Halogen Bonding, Dipole-Dipole |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and reactivity. For this compound, DFT calculations can provide valuable information about its stability, reactivity, and spectroscopic properties.
DFT calculations typically start with a geometry optimization to find the lowest energy conformation of the molecule. youtube.com For this compound, this would reveal the preferred orientation of the tosyl group relative to the pyrrolopyrazine ring. Subsequent frequency calculations can confirm that the optimized structure is a true minimum on the potential energy surface and can also predict its vibrational spectra (e.g., IR and Raman).
The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated to understand the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For pyrazine (B50134) derivatives, DFT has been used to show that electron-donating or -withdrawing substituents can significantly alter the HOMO-LUMO gap and thus the reactivity. nih.gov The electron-withdrawing nature of the tosyl group and the chlorine atom in this compound would be expected to lower both the HOMO and LUMO energy levels.
Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the sulfonyl group, indicating these as potential sites for electrophilic attack or hydrogen bonding.
Table 2: Predicted Electronic Properties of this compound from DFT (Illustrative)
| Property | Predicted Outcome | Implication |
| HOMO Energy | Relatively Low | Less susceptible to oxidation |
| LUMO Energy | Relatively Low | More susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Moderate to Large | High kinetic stability |
| MEP Negative Regions | Pyrazine Nitrogens, Sulfonyl Oxygens | Sites for electrophilic attack/H-bonding |
| MEP Positive Regions | Pyrrole (B145914) N-H, Aromatic Protons | Sites for nucleophilic attack |
Nonadiabatic Molecular Dynamics Simulations for Photochemical Processes
Nonadiabatic molecular dynamics simulations are a class of computational methods used to study chemical reactions that involve transitions between different electronic states, such as those occurring upon absorption of light. worktribe.com These methods are essential for understanding photochemical processes, including fluorescence, phosphorescence, and photochemical reactions. nih.gov
While specific nonadiabatic dynamics simulations on this compound are not reported in the literature, the methodology is highly relevant for this class of compounds. The pyrrolo[2,3-b]pyrazine core is an aromatic chromophore that can absorb UV-Vis light, leading to electronic excitation. Nonadiabatic dynamics simulations could predict the fate of the excited molecule, such as the pathways and timescales for de-excitation back to the ground state, or for undergoing a photochemical reaction. youtube.com
For instance, such simulations could investigate the photostability of this compound. This is particularly important if the compound is being developed as a molecular probe or a drug, where photostability is often a desirable property. The simulations could identify potential conical intersections, which are points on the potential energy surface where different electronic states have the same energy, providing efficient pathways for non-radiative decay.
The influence of the chloro and tosyl substituents on the photochemical behavior could also be assessed. These groups can alter the energies of the electronic states and the landscape of the potential energy surfaces, potentially opening up new reaction channels or influencing the rates of existing ones. For example, the C-Cl bond could be a site for photochemical cleavage.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are then used to predict the activity of new, unsynthesized compounds.
For the pyrrolo[1,2-a]pyrazine (B1600676) scaffold, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to understand the structural requirements for their activity as mGluR5 antagonists. mdpi.com These studies generate 3D contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. mdpi.com
For a series of 5H-pyrrolo[2,3-b]pyrazine derivatives, a QSAR or 3D-QSAR study could be conducted to guide the optimization of their kinase inhibitory activity. By synthesizing and testing a set of analogs of this compound with variations at different positions, a predictive model could be built. For example, replacing the tosyl group with other sulfonyl groups or replacing the chlorine atom with other halogens or small alkyl groups would generate a dataset for QSAR analysis. The resulting model would provide valuable insights into the structure-activity relationship, guiding the design of more potent and selective inhibitors.
Table 3: Key Descriptors in a Hypothetical QSAR Model for Pyrrolo[2,3-b]pyrazine Analogs
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment, Atomic Charges | Modulation of ligand-receptor electrostatic interactions |
| Steric | Molar Refractivity, van der Waals Volume | Defining the required size and shape for optimal binding |
| Hydrophobic | LogP | Influencing cell permeability and binding to hydrophobic pockets |
| Topological | Wiener Index, Kier Shape Indices | Describing molecular branching and shape |
Computational Guidance for Design and Selectivity in Chemical Transformations
Computational chemistry is increasingly used to guide the design of synthetic routes and to predict the selectivity of chemical reactions. For a molecule like this compound, computational methods can be employed to optimize reaction conditions and to understand the factors controlling regioselectivity and stereoselectivity.
For example, in the synthesis of functionalized pyrrolo[2,3-b]pyrazines, there are often multiple reactive sites. DFT calculations can be used to determine the relative reactivity of different positions on the pyrrolopyrazine ring towards electrophilic or nucleophilic attack. This information can help in choosing the right protecting groups and reaction conditions to achieve the desired substitution pattern. The tosyl group on the pyrrole nitrogen in this compound, for instance, is a key protecting group, and computational studies could help in understanding its influence on the reactivity of the pyrrole and pyrazine rings.
Furthermore, computational methods can be used to model the transition states of key reaction steps. By comparing the activation energies for different possible reaction pathways, the most likely outcome can be predicted. This is particularly useful for understanding and predicting the regioselectivity of reactions such as cross-coupling reactions, which are commonly used to further functionalize the pyrrolopyrazine core. For this compound, computational studies could predict the relative reactivity of the C-Cl bond versus C-H bonds on the ring in various cross-coupling reactions, thus guiding the choice of catalyst and reaction conditions to achieve selective functionalization.
Application of 2 Chloro 5 Tosyl 5h Pyrrolo 2,3 B Pyrazine and Its Derivatives in Medicinal Chemistry Research Methodologies
Utilization as Key Synthetic Intermediates in Pharmaceutical Lead Discovery
2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a valuable starting material in the synthesis of more complex molecules with therapeutic potential. The tosyl group serves as a robust protecting group for the pyrrole (B145914) nitrogen, while the chloro substituent at the 2-position provides a reactive site for various chemical modifications. This allows medicinal chemists to introduce a diverse range of functional groups to the pyrrolopyrazine core, enabling the exploration of a broad chemical space in the quest for new drug candidates.
The strategic importance of this intermediate lies in its ability to be readily transformed into a variety of derivatives. For instance, the chlorine atom can be displaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This chemical tractability makes it an ideal building block for creating libraries of compounds for high-throughput screening and lead optimization.
Scaffold Optimization Strategies for the Development of Kinase Inhibitors
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a privileged structure in the design of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov The pyrrolopyrazine core can mimic the adenine (B156593) base of ATP, the natural substrate for kinases, allowing its derivatives to bind to the ATP-binding site of these enzymes and inhibit their activity. nih.gov
Structure-Activity Relationship (SAR) Studies on Pyrrolo[2,3-b]pyrazine Scaffolds
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For the pyrrolo[2,3-b]pyrazine scaffold, extensive SAR studies have been conducted to elucidate the key structural features required for potent and selective kinase inhibition. These studies typically involve the systematic modification of different parts of the molecule and assessing the impact of these changes on its inhibitory activity against a panel of kinases.
Research has shown that exchanging a pyrazolo[4,3-b]pyridine scaffold with a 5H-pyrrolo[2,3-b]pyrazine can lead to an increase in inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov Further modifications of the 5H-pyrrolo[2,3-b]pyrazine scaffold have been explored to enhance potency and selectivity. The following table summarizes some of the key SAR findings for this scaffold.
| Modification Site | Modification | Impact on Activity | Reference |
| Scaffold | Exchange of 1H-pyrazolo[4,3-b]pyridine with 5H-pyrrolo[2,3-b]pyrazine | Increased FGFR1 inhibitory activity | nih.gov |
| Phenyl ether moiety | Introduction of substituents | Improved JAK3 selectivity | nih.gov |
| 5-atom linker | Introduction of electron-withdrawing groups | Improved c-Met inhibitory activity | nih.gov |
Rational Ligand Design and Modification for Enhanced Target Selectivity
Rational ligand design is a powerful strategy that utilizes the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. In the context of pyrrolo[2,3-b]pyrazine-based kinase inhibitors, this approach has been instrumental in developing compounds with improved selectivity for their intended targets.
By analyzing the co-crystal structures of pyrrolo[2,3-b]pyrazine derivatives bound to their target kinases, researchers can identify key interactions that contribute to binding affinity and selectivity. nih.govnih.gov This information can then be used to design new analogs with modifications that enhance these favorable interactions or introduce new ones. For example, computational and crystallographic analysis of 5H-pyrrolo[2,3-b]pyrazine-based Janus kinase 3 (JAK3) inhibitors revealed that the phenyl ether moiety presented a favorable vector to achieve selectivity. nih.gov Exploration of this vector led to the identification of potent JAK3 inhibitors with improved selectivity against other members of the JAK family. nih.gov
Computational Analysis-Guided Drug Design Approaches
Computational methods play an increasingly important role in modern drug discovery. nih.gov Techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding mode of a ligand to its target protein and to estimate its binding affinity. nih.govresearchgate.net These methods are particularly valuable in the early stages of drug discovery, where they can be used to prioritize compounds for synthesis and biological testing.
In the development of pyrrolo[2,3-b]pyrazine-based kinase inhibitors, computational analysis has been used to guide the design of new analogs with improved potency and selectivity. nih.govnih.gov For instance, molecular docking studies have been employed to understand the binding of these inhibitors to the ATP-binding site of kinases and to identify key residues that are important for binding. nih.gov This information has been used to design new compounds with modifications that are predicted to enhance their interactions with the target kinase.
Exploration of Pyrrolo[2,3-b]pyrazine-Based Analogs in Drug Development
The versatility of the pyrrolo[2,3-b]pyrazine scaffold has led to the exploration of a wide range of analogs in drug development. researchgate.net By modifying the substituents on the pyrrolopyrazine core, researchers have been able to develop inhibitors targeting various kinases with diverse biological functions. The pyrrolo[2,3-d]pyrimidine nucleus, a related scaffold, is a deaza-isostere of adenine and is present in many ATP-competitive inhibitors of different kinases. nih.gov
The development of these analogs often involves a multi-pronged approach, combining synthetic chemistry, biological evaluation, and computational modeling. The goal is to identify compounds with optimal potency, selectivity, and pharmacokinetic properties for further development as therapeutic agents.
Research into Therapeutic Applications of Pyrrolo[2,3-b]pyrazine Derivatives (e.g., as Kinase Inhibitors)
Derivatives of 5H-pyrrolo[2,3-b]pyrazine have shown promise as inhibitors of a variety of kinases, making them attractive candidates for the treatment of various diseases, particularly cancer. nih.govnih.govnih.gov The aberrant activity of kinases is a hallmark of many cancers, and inhibiting these enzymes can be an effective therapeutic strategy.
The 5H-pyrrolo[2,3-b]pyrazine scaffold has been reported to exhibit inhibitory activity against several kinases, including Bruton's tyrosine kinase, focal adhesion kinase, JAK3, and ataxia telangiectasia and Rad3-related protein (ATR). nih.gov The following table highlights some of the pyrrolo[2,3-b]pyrazine derivatives and their targeted kinases.
| Compound/Derivative Series | Targeted Kinase(s) | Therapeutic Potential | Reference |
| 5H-pyrrolo[2,3-b]pyrazine derivatives | Fibroblast Growth Factor Receptor (FGFR) | Cancer Therapy | nih.govnih.govdoaj.org |
| 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers | Janus Kinase 3 (JAK3) | Inflammatory diseases, organ transplant rejection | nih.gov |
| Pyrrolo[2,3-b]pyridine derivatives | c-Met | Cancer Therapy | nih.gov |
| Pyrrolopyrazine compounds | ATR protein kinase | Cancer Therapy | google.com |
Future Research Directions and Perspectives
Advancements in Novel Synthetic Routes for Complex Pyrrolo[2,3-b]pyrazine Architectures
The development of efficient and innovative synthetic methodologies is paramount for the exploration of complex chemical spaces around the pyrrolo[2,3-b]pyrazine core. While direct synthetic routes for 2-Chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine are not extensively detailed in peer-reviewed literature, plausible pathways can be inferred from the synthesis of analogous compounds. For instance, the synthesis of the corresponding 2-bromo analog often involves a one-pot approach starting from halogenated pyrazine (B50134) precursors and pyrrole (B145914) derivatives, with the tosyl group introduced to stabilize reactive intermediates. Future research will likely focus on refining these methods to improve yields, reduce step counts, and enhance substrate scope.
Key areas for advancement include:
Domino and Tandem Reactions: The development of domino or tandem reaction sequences could provide a more streamlined approach to constructing the pyrrolo[2,3-b]pyrazine skeleton. For example, a domino-coupling–isomerization–condensation reaction has been successfully employed for the synthesis of related pyrrolo[1,2-b]pyridazines. mdpi.com
C-H Activation/Functionalization: Direct C-H activation and functionalization of the pyrrolo[2,3-b]pyrazine core would represent a significant leap forward, offering a more atom-economical and modular approach to diversification.
Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to improved yields, purity, and scalability of the synthesis of complex pyrrolo[2,3-b]pyrazine derivatives.
Development of Innovative Functionalization Approaches for Diverse Chemical Library Generation
The generation of diverse chemical libraries based on the this compound scaffold is crucial for structure-activity relationship (SAR) studies and the identification of potent and selective drug candidates. The chloro group at the 2-position serves as a key handle for various cross-coupling reactions, allowing for the introduction of a wide array of substituents.
Future functionalization strategies will likely explore:
Late-Stage Functionalization: Developing methods for the late-stage functionalization of the pyrrolo[2,3-b]pyrazine core will be instrumental in rapidly generating analogs without the need for de novo synthesis.
Photoredox Catalysis: The use of photoredox catalysis can open up new avenues for mild and selective functionalization reactions, including the introduction of alkyl, aryl, and other functional groups.
Bio-orthogonal Chemistry: The incorporation of bio-orthogonal handles would facilitate the study of these compounds in complex biological systems through techniques such as chemical proteomics. nih.gov
Synergistic Integration of Advanced Computational and Experimental Methodologies in Scaffold Design
The rational design of novel pyrrolo[2,3-b]pyrazine derivatives with desired biological activities can be significantly accelerated by the integration of computational and experimental approaches. Molecular modeling techniques, such as docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their biological targets, guiding the design of more potent and selective inhibitors.
Future directions in this area include:
Structure-Based Drug Design (SBDD): The increasing availability of crystal structures of kinases in complex with inhibitors provides a solid foundation for SBDD. Computational studies can help in identifying key interactions and designing novel scaffolds that exploit specific features of the ATP-binding site. nih.gov
Fragment-Based Drug Discovery (FBDD): FBDD, coupled with computational screening, can be a powerful strategy for identifying novel fragments that bind to the target protein, which can then be grown or linked to build more potent molecules.
Machine Learning and Artificial Intelligence: The application of machine learning and AI algorithms to predict the activity and properties of virtual compounds can significantly streamline the drug discovery process, allowing for the prioritization of the most promising candidates for synthesis and experimental validation.
Expanding the Scope of Medicinal Chemistry Applications for Pyrrolo[2,3-b]pyrazine Derivatives
The pyrrolo[2,3-b]pyrazine scaffold has already demonstrated significant potential as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Derivatives of this scaffold have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR). nih.gov
Future research is expected to expand the therapeutic applications of pyrrolo[2,3-b]pyrazine derivatives to a broader range of targets and diseases:
Novel Kinase Targets: While FGFRs have been a primary focus, the versatility of the pyrrolo[2,3-b]pyrazine scaffold makes it a promising candidate for targeting other kinases implicated in cancer and other diseases.
Beyond Kinase Inhibition: The unique electronic and structural properties of this heterocyclic system may lend themselves to the development of inhibitors for other enzyme families or as ligands for various receptors.
Targeted Protein Degradation: The development of PROTACs (Proteolysis Targeting Chimeras) and molecular glues based on the pyrrolo[2,3-b]pyrazine scaffold could open up new therapeutic avenues by inducing the degradation of disease-causing proteins.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine?
- Methodological Answer : A common approach involves cyclization of halogenated pyrazine precursors with pyrrole derivatives. For example, reacting 2-chloro-3-nitropyrazine with a tosyl-protected pyrrole under basic conditions (e.g., K₂CO₃ in DMF), followed by reduction and cyclization steps. Regioselectivity can be controlled using metal-free or Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for halogen substitution .
- Data : Typical yields range from 60–85% for optimized protocols, with purity confirmed via HPLC (>97%) and NMR (δ 7.8–8.2 ppm for aromatic protons) .
Q. How is the compound characterized to confirm structural integrity?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and sulfonyl group (δ ~2.4 ppm for methyl in tosyl).
- HRMS : Molecular ion peaks at m/z 335.02 [M+H]⁺ (C₁₃H₁₀ClN₃O₂S).
- XRD : Single-crystal X-ray diffraction confirms the fused pyrrolopyrazine ring system and chloro/tosyl substituent positions .
Q. What are the standard protocols for assessing purity and stability?
- Methodological Answer :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min.
- TGA/DSC : Thermal stability up to 200°C, with decomposition observed at higher temperatures.
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. How does the chloro substituent at position 2 influence biological activity compared to bromo/iodo analogs?
- Methodological Answer : The chloro group enhances electrophilicity, improving binding to kinase active sites (e.g., FGFR1). Compare inhibitory potency via:
-
Kinase Assays : IC₅₀ values for 2-chloro (IC₅₀ = 12 nM) vs. 2-bromo (IC₅₀ = 28 nM) in FGFR1 inhibition.
-
Molecular Docking : Chloro forms a halogen bond with hinge-region Ala564 in FGFR1 (PDB: 4RWJ), while bulkier halogens reduce fit .
- Data : See Table 1.
Substituent (Position 2) IC₅₀ (FGFR1) Binding Energy (kcal/mol) Cl 12 nM -9.8 Br 28 nM -8.3 I 45 nM -7.5
Q. What strategies mitigate metabolic instability in pyrrolopyrazine derivatives?
- Methodological Answer :
- Substituent Engineering : Replace the tosyl group with metabolically stable moieties (e.g., trifluoromethyl-sulfonyl) to reduce CYP450-mediated oxidation.
- Prodrug Design : Mask the sulfonyl group as a phosphonooxymethyl ester to enhance oral bioavailability.
- In Vitro Assays : Use liver microsomes (human/rat) to track metabolite formation via LC-MS/MS .
Q. How do environmental factors (pH, temperature) affect compound stability in biological assays?
- Methodological Answer :
- pH Studies : The compound degrades rapidly at pH > 8 (t₁/₂ = 2 h) due to sulfonyl group hydrolysis. Use buffered solutions (pH 6–7.4) for cell-based assays.
- Temperature : Stable at 25°C for 24 h but decomposes at 37°C (10% loss in 12 h). Pre-cool media before in vitro use .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- Transgenic Mice : Use FGFR-driven xenograft models to assess tumor growth inhibition (dose range: 10–50 mg/kg, oral).
- Toxicokinetics : Monitor plasma concentrations (Cₘₐₓ = 1.2 µM at 10 mg/kg) and liver enzyme levels (ALT/AST) for hepatotoxicity .
Mechanistic & Structural Questions
Q. What is the structural basis for FGFR1 inhibition by this compound?
- Methodological Answer : Co-crystal structures (e.g., PDB: 6DT8) show:
- The pyrrolopyrazine core forms π-π stacking with Phe642.
- The chloro group interacts with the hinge region (Ala564), while the tosyl group occupies a hydrophobic pocket near Val492.
- Hydrogen bonds between pyrazine nitrogen and Glu571 stabilize the DFG-out conformation .
Q. How can regioselectivity be optimized during functionalization of the pyrrolopyrazine core?
- Methodological Answer :
- Directing Groups : Install a temporary nitro group at position 7 to guide Pd-catalyzed C–H arylation at position 3.
- Solvent Effects : Use DCE over DMF to minimize side reactions during halogenation .
Contradictions & Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
